molecular formula C11H16ClNO4S B8126912 2-Amino-3-(4-methanesulfonylphenyl)-propionic acid methyl ester hydrochloride

2-Amino-3-(4-methanesulfonylphenyl)-propionic acid methyl ester hydrochloride

Cat. No.: B8126912
M. Wt: 293.77 g/mol
InChI Key: QKVUGPWLZLZQJL-UHFFFAOYSA-N
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Description

2-Amino-3-(4-methanesulfonylphenyl)-propionic acid methyl ester hydrochloride is a chemical compound with the molecular formula C10H14ClNO4S It is a derivative of amino acids and features a methanesulfonyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-methanesulfonylphenyl)-propionic acid methyl ester hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methanesulfonylbenzaldehyde and glycine methyl ester.

    Condensation Reaction: The 4-methanesulfonylbenzaldehyde undergoes a condensation reaction with glycine methyl ester in the presence of a suitable catalyst to form the intermediate product.

    Hydrochloride Formation: The intermediate product is then treated with hydrochloric acid to form the hydrochloride salt of the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-methanesulfonylphenyl)-propionic acid methyl ester hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding a simpler phenyl derivative.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce simpler phenyl derivatives.

Scientific Research Applications

2-Amino-3-(4-methanesulfonylphenyl)-propionic acid methyl ester hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving amino acid derivatives and their biological activities.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-methanesulfonylphenyl)-propionic acid methyl ester hydrochloride involves its interaction with specific molecular targets. The methanesulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The amino group allows for potential binding to biological targets, making it useful in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(4-methylsulfonylphenyl)-propanoic acid: Similar structure but lacks the methyl ester group.

    2-Amino-3-(4-methanesulfonylphenyl)-propanoic acid: Similar structure but lacks the hydrochloride salt form.

Uniqueness

2-Amino-3-(4-methanesulfonylphenyl)-propionic acid methyl ester hydrochloride is unique due to the presence of both the methanesulfonyl group and the methyl ester group, which confer distinct chemical properties and reactivity. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Properties

IUPAC Name

methyl 2-amino-3-(4-methylsulfonylphenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S.ClH/c1-16-11(13)10(12)7-8-3-5-9(6-4-8)17(2,14)15;/h3-6,10H,7,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVUGPWLZLZQJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)S(=O)(=O)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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